3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
CAS No.: 838406-24-9
Cat. No.: VC4381418
Molecular Formula: C12H14N2O3
Molecular Weight: 234.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838406-24-9 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.255 |
| IUPAC Name | 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C12H14N2O3/c1-8-3-4-10(16-8)5-6-12(15)13-11-7-9(2)17-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | JQDYWQASCNGTQW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CCC(=O)NC2=NOC(=C2)C |
Introduction
The compound 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic molecule that combines a propanamide backbone with a 5-methylfuran moiety and a 5-methyl-1,2-oxazol-3-yl group. This unique structural arrangement suggests potential biological activities and chemical reactivity, making it an interesting subject for research in medicinal chemistry.
Synthesis Methods
The synthesis of 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of appropriate precursors, such as 5-methylfuran derivatives and oxazole-based compounds, with propanamide or its derivatives. The specific synthesis route may vary depending on the availability of starting materials and desired yield.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds with similar structures to 3-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide may exhibit biological activities relevant to pharmacological applications. These include potential effects on metabolic pathways and enzyme modulation, which could be explored in areas such as neurobiology and metabolic disorders.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume